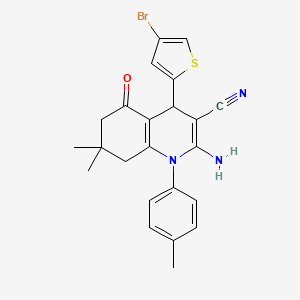![molecular formula C24H19N7O B11542889 2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine](/img/structure/B11542889.png)
2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}METHYL)PYRIDINE is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}METHYL)PYRIDINE typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazole-5-amine with an aldehyde to form a hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then reacted with 4-formylphenoxyacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}METHYL)PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({4-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}METHYL)PYRIDINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({4-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}METHYL)PYRIDINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
1-NAPHTHALEN-1-YL-3-PYRIDIN-2-YL-UREA: This compound shares the naphthalene and pyridine rings but differs in its functional groups.
PYRIDINE-2-CARBOXYLIC ACID (1-NAPHTHALEN-1-YL-ETHYLIDENE)-HYDRAZIDE: Similar in having a naphthalene ring and a hydrazide group.
1-Naphthalen-2-yl-ethylamine: Contains a naphthalene ring and an amine group.
Uniqueness
2-({4-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}METHYL)PYRIDINE is unique due to its combination of a naphthalene ring, a tetrazole ring, and a pyridine ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H19N7O |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-naphthalen-1-yl-N-[(E)-[4-(pyridin-2-ylmethoxy)phenyl]methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C24H19N7O/c1-2-9-22-19(6-1)7-5-10-23(22)31-24(28-29-30-31)27-26-16-18-11-13-21(14-12-18)32-17-20-8-3-4-15-25-20/h1-16H,17H2,(H,27,28,30)/b26-16+ |
InChI Key |
CFVJBXSPNDNEQT-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=N5 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=CC=C(C=C4)OCC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11542808.png)

![N',N''-(1E,2E)-propane-1,2-diylidenebis{2-[(3-bromophenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11542816.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11542817.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11542824.png)

![N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B11542841.png)
![(3Z)-3-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}-N-methyl-N-phenylbutanamide](/img/structure/B11542853.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11542861.png)
![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11542868.png)
![2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11542878.png)
![1-(4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11542894.png)
![4-[(Z)-{2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11542903.png)
![N-(pyridin-2-yl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11542904.png)
